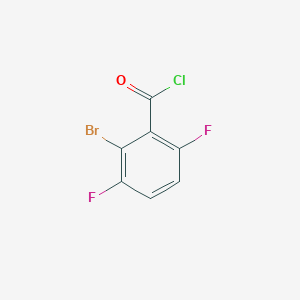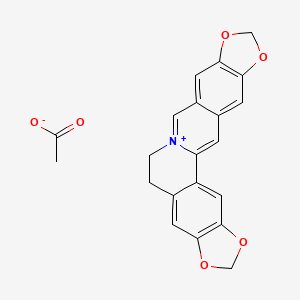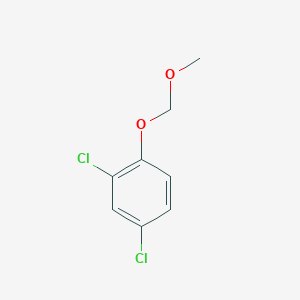
RuCl(OAc)(PPh3)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound RuCl(OAc)(PPh3)3 chlorotris(triphenylphosphine)ruthenium(II) acetate , is a coordination complex of ruthenium. It is characterized by the presence of one chloride ion, one acetate ion, and three triphenylphosphine ligands coordinated to a central ruthenium atom. This compound is of significant interest due to its versatile applications in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RuCl(OAc)(PPh3)3 typically involves the reaction of RuCl2(PPh3)3 with sodium acetate. The process can be carried out using a mechanochemical approach, which involves manual grinding of the reactants. This method is considered environmentally friendly as it reduces the need for solvents and minimizes waste generation . The reaction is as follows: [ \text{RuCl}_2(\text{PPh}_3)_3 + \text{NaOAc} \rightarrow \text{RuCl(OAc)(PPh}_3)_3 + \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical synthesis route offers a sustainable and scalable approach. This method aligns with the principles of green chemistry, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: RuCl(OAc)(PPh3)3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Ligand exchange can be facilitated by the addition of other ligands or by changing the reaction conditions (e.g., temperature, solvent).
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands .
Scientific Research Applications
RuCl(OAc)(PPh3)3 has a wide range of applications in scientific research, including:
Biology: The compound’s catalytic properties are explored in biochemical processes and enzyme mimetics.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which RuCl(OAc)(PPh3)3 exerts its effects involves the coordination of the ruthenium center to various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The acetate and chloride ions can act as leaving groups or participate in the reaction mechanism, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
RuCl2(PPh3)3: This compound is similar in structure but contains two chloride ions instead of one acetate ion.
Ru(OAc)2(PPh3)2: This compound contains two acetate ions and two triphenylphosphine ligands.
Uniqueness: RuCl(OAc)(PPh3)3 is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. The presence of both chloride and acetate ions allows for diverse reactivity and makes it suitable for a wide range of catalytic applications .
Properties
Molecular Formula |
C56H48ClO2P3Ru |
|---|---|
Molecular Weight |
982.4 g/mol |
IUPAC Name |
chlororuthenium(1+);triphenylphosphane;acetate |
InChI |
InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+2/p-2 |
InChI Key |
CBECNVOKQNQZIN-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)


![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)

![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099179.png)



